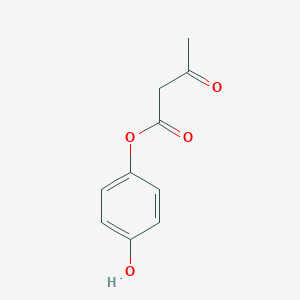
4-Hydroxyphenyl acetoacetate
概要
説明
4-Hydroxyphenyl acetoacetate is an organic compound that belongs to the class of β-keto esters It is characterized by the presence of both a hydroxyl group and an acetoacetate moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxyphenyl acetoacetate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and 4-hydroxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired β-keto ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as silica or other solid supports can be employed to facilitate the reaction and minimize by-products. The use of green solvents and environmentally friendly conditions is also a focus in modern industrial production methods.
化学反応の分析
Types of Reactions: 4-Hydroxyphenyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group in the acetoacetate moiety can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: 4-Hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: 4-Hydroxyphenyl ethanol.
Substitution: Halogenated derivatives such as 4-chlorophenyl acetoacetate.
科学的研究の応用
4-Hydroxyphenyl acetoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-hydroxyphenyl acetoacetate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes such as hydroxylases, leading to the formation of catechol derivatives. These derivatives can further participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction.
類似化合物との比較
Ethyl acetoacetate: A simpler β-keto ester without the phenolic hydroxyl group.
4-Hydroxybenzaldehyde: Lacks the acetoacetate moiety but shares the phenolic structure.
4-Hydroxyacetophenone: Contains a ketone group instead of the acetoacetate moiety.
Uniqueness: 4-Hydroxyphenyl acetoacetate is unique due to the presence of both the hydroxyl and acetoacetate functionalities, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo diverse chemical transformations makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
IUPAC Name |
(4-hydroxyphenyl) 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)6-10(13)14-9-4-2-8(12)3-5-9/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPYDDUAFWZUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395095 | |
| Record name | 4-hydroxyphenyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26408-72-0 | |
| Record name | 4-hydroxyphenyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















